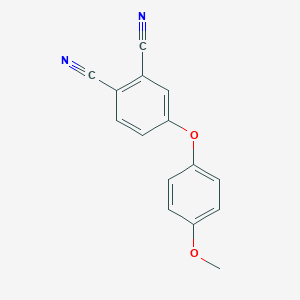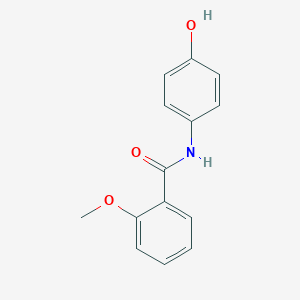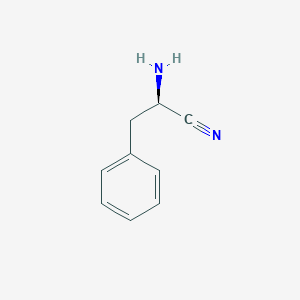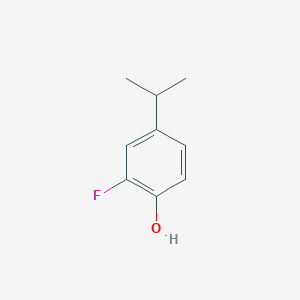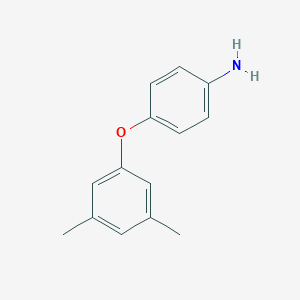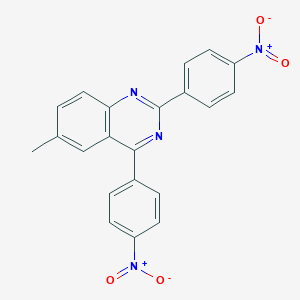
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline is a chemical compound that belongs to the quinazoline family. It is a yellow crystalline powder that is soluble in organic solvents like chloroform, methanol, and acetonitrile. The compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry.
作用机制
The mechanism of action of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline involves the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR) kinase. The compound binds to the ATP-binding site of the kinase and prevents the phosphorylation of downstream signaling molecules. This leads to the modulation of various cellular processes, such as cell growth, differentiation, and apoptosis.
生化和生理效应
The biochemical and physiological effects of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline include:
1. Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This effect is attributed to the compound's ability to inhibit protein kinases and modulate cellular processes.
2. Modulation of Apoptosis: The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is attributed to the compound's ability to modulate the expression of various apoptotic genes and proteins.
3. Modulation of Cell Signaling: The compound has been shown to modulate various cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This leads to the modulation of various cellular processes, such as cell growth, differentiation, and apoptosis.
实验室实验的优点和局限性
The advantages and limitations of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline for lab experiments include:
Advantages:
1. High Potency: The compound exhibits high potency in inhibiting protein kinases, which makes it a valuable tool for studying various cellular processes.
2. Fluorescence Properties: The compound exhibits strong fluorescence properties, which can be used for the detection and quantification of biomolecules.
3. Drug Discovery Potential: The compound's ability to inhibit protein kinases and modulate cellular processes makes it a promising target for drug discovery.
Limitations:
1. Toxicity: The compound exhibits some degree of toxicity, particularly at high concentrations. This can limit its use in certain lab experiments.
2. Specificity: The compound exhibits specificity for certain protein kinases, which can limit its use for studying other cellular processes.
3. Stability: The compound exhibits some degree of instability, particularly in aqueous solutions. This can limit its use in certain lab experiments.
未来方向
There are several future directions for the study of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline, including:
1. Structure-Activity Relationship Studies: Further studies can be conducted to explore the structure-activity relationship of the compound, particularly in relation to its inhibition of protein kinases.
2. Drug Discovery: The compound's potential as a drug candidate can be further explored, particularly for the treatment of cancer and other diseases.
3. Biomolecule Detection: The compound's fluorescence properties can be further explored for the detection and quantification of biomolecules, such as DNA, RNA, and proteins.
4.
体内
Studies: Further studies can be conducted to evaluate the compound's efficacy and safety in animal models, particularly for the treatment of cancer and other diseases.
Conclusion:
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline is a chemical compound that exhibits high potency in inhibiting protein kinases and modulating various cellular processes. The compound's potential applications in scientific research, particularly in the fields of biochemistry and drug discovery, make it a valuable tool for studying various cellular processes. Further studies are needed to explore the compound's structure-activity relationship, drug discovery potential, biomolecule detection, and in vivo efficacy and safety.
合成方法
The synthesis of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline involves the reaction of 2,4-dinitroaniline with 6-methylquinazoline-2-thiol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and oxidation. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline has been used in various scientific research applications, including:
1. Protein Kinase Inhibition: The compound has been shown to inhibit the activity of protein kinases, which are enzymes that play important roles in cell signaling and regulation. By inhibiting protein kinases, the compound can modulate various cellular processes, such as cell growth, differentiation, and apoptosis.
2. Fluorescence Detection: The compound exhibits strong fluorescence properties, which can be used for the detection and quantification of biomolecules, such as DNA, RNA, and proteins. The fluorescence intensity of the compound can be modulated by changing the pH, temperature, and solvent conditions.
3. Drug Discovery: The compound has been screened for its potential as a drug candidate, particularly for the treatment of cancer and other diseases. The compound's ability to inhibit protein kinases and modulate cellular processes makes it a promising target for drug discovery.
属性
CAS 编号 |
5660-98-0 |
|---|---|
产品名称 |
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline |
分子式 |
C21H14N4O4 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
6-methyl-2,4-bis(4-nitrophenyl)quinazoline |
InChI |
InChI=1S/C21H14N4O4/c1-13-2-11-19-18(12-13)20(14-3-7-16(8-4-14)24(26)27)23-21(22-19)15-5-9-17(10-6-15)25(28)29/h2-12H,1H3 |
InChI 键 |
DCDQOOXOCBKDCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



